3'-Monoiodothyronine

説明

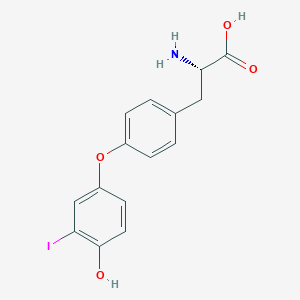

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14INO4/c16-12-8-11(5-6-14(12)18)21-10-3-1-9(2-4-10)7-13(17)15(19)20/h1-6,8,13,18H,7,17H2,(H,19,20)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUIUIJSMLKJUDC-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)OC2=CC(=C(C=C2)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)OC2=CC(=C(C=C2)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197105 | |

| Record name | 3'-Monoiodothyronine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4732-82-5 | |

| Record name | 3′-Iodothyronine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4732-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Monoiodothyronine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004732825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Monoiodothyronine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-IODOTHYRONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NM2RL113ZR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3'-Monoiodo-L-thyronine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062356 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Metabolic Pathways and Biosynthesis of 3 Monoiodothyronine

Deiodination of Precursor Iodothyronines

The principal pathway for the biosynthesis of 3'-T1 involves the enzymatic deiodination of other iodothyronines. This metabolic cascade ensures the progressive breakdown of thyroid hormones, leading to the formation of various metabolites, including 3'-T1.

A primary route for 3'-T1 synthesis is the 5'-deiodination of 3',5'-Diiodothyronine (3',5'-T2). This reaction involves the removal of an iodine atom from the outer (phenolic) ring at the 5' position of the 3',5'-T2 molecule. In vivo studies have demonstrated the conversion of 3',5'-diiodothyronine to 3'-L-monoiodothyronine.

The conversion of 3',5'-T2 to 3'-T1 is catalyzed by iodothyronine deiodinases, specifically those with 5'-deiodinase activity. These enzymes are selenoproteins, containing the rare amino acid selenocysteine (B57510) at their active site, which is crucial for their catalytic efficiency. nih.gov The two deiodinases responsible for outer ring deiodination are Type 1 (D1) and Type 2 (D2). nih.govnih.gov

Type 1 Deiodinase (D1): This enzyme can catalyze both outer ring (5'-) and inner ring (5-) deiodination. nih.gov It is considered a major source of circulating triiodothyronine (T3) in hyperthyroid states. restartmed.com

Type 2 Deiodinase (D2): This enzyme is exclusively an outer ring (5'-) deiodinase. nih.gov It is considered the primary source of intracellular T3 in specific tissues and plays a crucial role in maintaining local thyroid hormone homeostasis. restartmed.comwikipedia.org

The enzymes responsible for 5'-deiodination have distinct subcellular locations, which influences their function. oup.com Studies on rat liver have localized thyroxine 5'-deiodinase activity primarily to the microsomal fraction, which contains the endoplasmic reticulum. core.ac.uknih.gov

Liver and Kidney: These organs are major sites of thyroid hormone metabolism and express high levels of Type 1 deiodinase (D1). nih.govrestartmed.com D1 is an integral plasma membrane protein. oup.comnih.gov

Microsomes: The microsomal fraction of liver and kidney homogenates exhibits significant deiodinase activity. core.ac.uknih.gov Type 2 deiodinase (D2) is localized to the endoplasmic reticulum membrane. wikipedia.orgoup.comnih.gov

Cytosol: While earlier reports suggested some deiodinase activity in the soluble cytosol fraction, more recent studies indicate that the primary localization for T4 5-deiodinase is the microsomal enzyme complex. nih.gov

| Enzyme | Subcellular Localization | Primary Tissue Location | Deiodination Site |

|---|---|---|---|

| Type 1 Deiodinase (D1) | Plasma Membrane oup.comnih.gov | Liver, Kidney, Thyroid nih.gov | Outer/Inner Ring nih.gov |

| Type 2 Deiodinase (D2) | Endoplasmic Reticulum Membrane oup.comnih.gov | Central Nervous System, Pituitary, Brown Adipose Tissue, Skeletal Muscle nih.gov | Outer Ring nih.gov |

3'-T1 is a product of the sequential deiodination of reverse triiodothyronine (rT3). nih.gov Administration of labeled rT3 to human subjects leads to the appearance of several metabolites, including 3',5'-T2, 3,3'-diiodothyronine (B1196669) (3,3'-T2), and subsequently, 3'-T1. nih.gov This demonstrates a metabolic cascade where rT3 is first deiodinated to a diiodothyronine (T2), which is then further deiodinated to a monoiodothyronine (T1). nih.gov The production of rT3 itself primarily occurs from the inner ring deiodination of thyroxine (T4) in peripheral tissues. wikipedia.org

All three types of iodothyronine deiodinases play a role in the metabolic pathways that can lead to the formation of 3'-T1, either by directly producing it or by generating its immediate precursors.

Type 1 (D1) and Type 2 (D2) Deiodinases: As enzymes with 5'-deiodinase activity, D1 and D2 are responsible for converting 3',5'-T2 into 3'-T1. nih.govnih.gov They also catalyze the conversion of rT3 to 3,3'-T2. nih.gov D2 is considered the major source of plasma T3 in euthyroid humans, highlighting its significant role in outer ring deiodination. jci.org

Type 3 (D3) Deiodinase: This enzyme exclusively catalyzes inner ring (5-) deiodination, which is typically an inactivating pathway. nih.govfrontiersin.org D3 converts T3 to 3,3'-T2 and T4 to rT3. frontiersin.org While generally inactivating, D3 can contribute to the formation of 3'-T1 by catalyzing the inner ring deiodination of 3,3'-T2 to produce 3'-T1.

| Deiodinase Type | Catalytic Action | Role in 3'-T1 Formation Pathway |

|---|---|---|

| D1 | 5'- and 5-deiodination (Outer and Inner Ring) nih.gov | - Converts 3',5'-T2 to 3'-T1

|

| D2 | 5'-deiodination (Outer Ring) nih.gov | - Converts 3',5'-T2 to 3'-T1

|

| D3 | 5-deiodination (Inner Ring) frontiersin.org | - Converts 3,3'-T2 to 3'-T1

|

Conversion from 3',5'-Diiodothyronine (3',5'-T2) via 5'-Deiodination

Alternative and Concurrent Metabolic Pathways

In addition to deiodination, thyroid hormones and their metabolites undergo other metabolic transformations that occur concurrently and can influence the rate of 3'-T1 formation. These alternative pathways primarily involve conjugation reactions. nih.gov

Sulfation (Sulfoconjugation): The phenolic hydroxyl group of iodothyronines can be conjugated with sulfate (B86663). nih.govresearchgate.net This process is particularly prominent during fetal development. nih.gov Sulfation of T4 and T3 can accelerate their deiodination, often leading to inactive metabolites. nih.govresearchgate.net Studies have identified sulfoconjugates of various iodothyronines, including diiodothyronines and monoiodothyronine. nih.gov

Glucuronidation: This pathway involves the conjugation of iodothyronines with glucuronic acid. nih.govresearchgate.net Glucuronidation often precedes the biliary and fecal excretion of thyroid hormones. nih.gov

These conjugation pathways represent a significant route of thyroid hormone metabolism and can compete with the deiodination pathways that lead to the production of 3'-T1. nih.govresearchgate.net

Formation of Sulfated Conjugates: 3'-Monoiodothyronine Sulfate (3'-T1S)

Sulfation represents a significant pathway in the metabolism of thyroid hormones and their derivatives, including this compound (3'-T1). This process involves the addition of a sulfate group, which generally increases the water solubility of the compounds and facilitates their excretion. The resulting sulfated conjugate of 3'-T1 is known as this compound Sulfate (3'-T1S).

Research has identified 3'-T1S as a normal metabolite of thyroid hormones. Studies in developing sheep have utilized novel radioimmunoassays to characterize this sulfation pathway. nih.gov These investigations measured the levels of 3'-T1S in serum samples from fetal, newborn, and adult sheep, demonstrating its presence as a naturally occurring compound in the circulatory system. nih.gov

The concentration of 3'-T1S shows considerable variation during different life stages. In ovine models, serum levels of 3'-T1S were found to be highest in fetuses, particularly around 130 days of gestation, compared to newborn and adult sheep. nih.gov This suggests a potentially important role for sulfation pathways during fetal development. Furthermore, in surgically thyroidectomized fetuses, there was a significant decrease in the mean serum level of 3'-T1S, indicating that its production is dependent on the thyroid gland's output. nih.gov This finding aligns with observations for other sulfated thyroid hormone metabolites like thyroxine sulfate (T4S) and 3,3',5'-triiodothyronine sulfate (rT3S). nih.gov

Serum Levels of this compound Sulfate (3'-T1S) in Sheep

Comparison of mean serum levels of 3'-T1S across different developmental stages in sheep. Data extracted from studies on ovine thyroid hormone metabolism. nih.gov

| Developmental Stage | Relative Serum 3'-T1S Level | Key Observation |

|---|---|---|

| Fetus (130d Gestation) | Peak Levels | Significantly higher than newborn and adult levels. nih.gov |

| Newborn | Lower than Fetus | Levels decrease after birth. nih.gov |

| Adult | Lower than Fetus | Represents baseline adult levels. nih.gov |

| Thyroidectomized Fetus | Significantly Decreased | Demonstrates dependence on thyroidal precursors. nih.gov |

Glucuronidation of Thyronamines, including 3'-T1AM

Glucuronidation is another major Phase II metabolic pathway that conjugates molecules with glucuronic acid, enhancing their water solubility and facilitating their elimination from the body. wikipedia.org This process is crucial in the metabolism of a wide array of substances, including hormones and their derivatives. wikipedia.orgnih.gov While direct glucuronidation of this compound is a plausible metabolic route, much of the research has focused on the related compound, 3-iodothyronamine (B1242423) (3'-T1AM).

Thyronamines (TAMs), which are formed through the decarboxylation and deiodination of thyroid hormones, are known substrates for various metabolic enzymes, including UDP-glucuronosyltransferases, the enzymes responsible for glucuronidation. unisi.it The structural similarities between thyroid hormones and thyronamines suggest that they share common metabolic fates, including conjugation reactions like sulfation and glucuronidation. nih.govsymbiosisonlinepublishing.com This metabolic pathway is considered an additional route for the breakdown and clearance of thyronamines. symbiosisonlinepublishing.com

Oxidative Deamination to Thyroacetic Acids

A key metabolic transformation for thyronamines is oxidative deamination, a process that converts the ethylamine (B1201723) side chain into a carboxylic acid, yielding thyroacetic acid derivatives. nih.govnih.gov Specifically, 3-iodothyronamine (T1AM) is metabolized to its corresponding thyroacetic acid analog, 3-iodothyroacetic acid (TA1). nih.govnih.govmdpi.comencyclopedia.pub

This conversion is catalyzed by amine oxidases, such as monoamine oxidases (MAO) and semicarbazide-sensitive amine oxidases (SSAO). nih.govnih.govmdpi.comencyclopedia.pub The process involves the conversion of the thyronamine (B1227456) into an aldehyde intermediate, which is then further oxidized to a carboxylic acid by enzymes like aldehyde dehydrogenase. nih.gov Studies using human hepatocellular carcinoma cells (HepG2), which contain both MAO A and B, have demonstrated the conversion of T1AM to TA1. nih.govnih.gov This metabolic conversion can be significantly inhibited by iproniazid, a known inhibitor of MAO and SSAO, confirming the involvement of these enzymes in the pathway. nih.govnih.gov

The product of this reaction, TA1, is not merely a breakdown product; it is an endogenous compound found in trace amounts in human serum and at higher levels in the serum of rats treated with T1AM. nih.gov This suggests that the oxidative deamination of T1AM is a physiologically relevant pathway that may be the source of endogenous thyroacetic acids like TA1. nih.gov

Metabolism of 3-Iodothyronamine (T1AM) to 3-Iodothyroacetic Acid (TA1)

Summary of the enzymatic conversion of T1AM to TA1 and the effect of inhibitors. nih.govnih.gov

| Substrate | Product | Key Enzymes | Inhibitor | Effect of Inhibitor |

|---|---|---|---|---|

| 3-Iodothyronamine (T1AM) | 3-Iodothyroacetic Acid (TA1) | Monoamine Oxidase (MAO), Semicarbazide-Sensitive Amine Oxidase (SSAO) | Iproniazid | Significantly inhibits conversion. nih.govnih.gov |

Physiological Occurrence and Distribution of 3 Monoiodothyronine

Detection and Quantification in Biological Samples

Accurate measurement of 3'-T1 in biological samples is essential for studying its physiological and pathological significance. Two primary methods have been instrumental in its detection and quantification: radioimmunoassay (RIA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Radioimmunoassay has been a foundational technique for quantifying 3'-T1 levels in serum. nih.gov The development of specific RIAs for 3'-T1 involves using radiolabeled molecules to compete with the unlabeled 3'-T1 in a sample for binding sites on a specific antibody. asu.edu This competitive binding allows for the determination of the concentration of 3'-T1 in the sample. sceti.co.jp

One of the early applications of RIA for 3'-T1 involved an ethanol (B145695) extraction of the serum before the assay to improve accuracy. nih.gov The sensitivity of these assays has been reported with a lower detection limit of 23 pmol/l. nih.gov The development of RIA was a significant step forward, enabling the detection of minute quantities of biological molecules from small blood samples. asu.edu

Liquid chromatography-tandem mass spectrometry has emerged as a powerful and highly specific method for the comprehensive profiling of thyroid hormone metabolites (THMs), including 3'-T1. nih.govendocrine-abstracts.orgendocrine-abstracts.org This technique offers improved specificity and accuracy compared to immunoassays, which can be prone to interference from other structurally similar metabolites. nih.govendocrine-abstracts.org

LC-MS/MS methods have been developed to simultaneously measure a panel of THMs, providing a more complete picture of thyroid hormone metabolism. endocrine-abstracts.orgendocrine-abstracts.orgmyadlm.org These methods often involve a sample preparation step, such as solid-phase extraction, to isolate the THMs before analysis. myadlm.org The high sensitivity and selectivity of LC-MS/MS allow for the detection and quantification of a wide range of THM concentrations in human serum. myadlm.orgthermofisher.com

Recent advancements in LC-MS/MS have led to the development of methods capable of analyzing an extensive panel of twelve THMs, including 3'-T1, within a short run time. endocrine-abstracts.org These methods demonstrate good recovery rates and the ability to detect multiple THMs in pooled serum samples. endocrine-abstracts.orgendocrine-abstracts.org

Both RIA and LC-MS/MS have their own considerations regarding sensitivity and specificity. While RIA is highly sensitive, its specificity can be a concern due to potential cross-reactivity with other iodothyronines. endocrine-abstracts.org This has led to the increasing adoption of LC-MS/MS for more reliable measurements. nih.gov

LC-MS/MS offers superior specificity, minimizing the risk of interference and providing more accurate quantification of 3'-T1 and other THMs. nih.gov The latest generation of tandem mass spectrometers has enhanced limits of quantification, further improving the reliability of these measurements. nih.gov The development of multi-analyte LC-MS/MS assays allows for the selective determination of several compounds in a single analysis, which is a significant advantage for comprehensive THM profiling. myadlm.org

Circulating Levels and Reference Ranges in Different Physiological States

The concentration of 3'-T1 in the blood varies depending on an individual's thyroid status. Studies have established reference ranges for 3'-T1 in healthy individuals and have observed altered levels in conditions such as hyperthyroidism.

In euthyroid (normal) healthy subjects, serum levels of 3'-T1 have been measured using RIA. nih.gov One study involving 34 healthy individuals reported a median serum 3'-T1 level of 55 pmol/l, with a range of less than 23 to 168 pmol/l. nih.gov Another study utilizing LC-MS/MS established a reference interval for 3-monoiodothyronine (B99246) (a compound inclusive of 3'-T1) as 0.06–0.41 ng/dL. researchgate.net

| Study Population | Measurement Method | Median Level | Range | Reference |

|---|---|---|---|---|

| 34 euthyroid healthy subjects | Radioimmunoassay (RIA) | 55 pmol/l | <23 - 168 pmol/l | nih.gov |

| Healthy individuals | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Not specified | 0.06–0.41 ng/dL* | researchgate.net |

*Reference interval for 3-monoiodothyronine.

Hyperthyroidism, a condition characterized by an overactive thyroid gland, leads to elevated levels of thyroid hormones. www.nhs.ukhealthline.com Consequently, the levels of thyroid hormone metabolites, including 3'-T1, are also affected.

In a study of 13 hyperthyroid patients, the median serum 3'-T1 level was found to be 133 pmol/l, with a range of 70 to 265 pmol/l, which is significantly higher than the levels observed in euthyroid individuals. nih.gov This elevation is consistent with the increased production and metabolism of thyroid hormones in hyperthyroidism. www.nhs.uk

| Study Population | Measurement Method | Median Level | Range | Reference |

|---|---|---|---|---|

| 13 hyperthyroid patients | Radioimmunoassay (RIA) | 133 pmol/l | 70 - 265 pmol/l | nih.gov |

Hypothyroid Patients

In individuals with hypothyroidism, the production of thyroid hormones is diminished, leading to altered levels of their metabolites. Research has shown that the mean serum concentration of this compound in hypothyroid patients is approximately 4.1 pmol/L. nih.gov This level is notably lower than that found in healthy individuals, reflecting the reduced substrate availability from thyroxine (T4) and triiodothyronine (T3) for deiodination processes.

Cord Blood and Amniotic Fluid

The fetal environment exhibits a unique thyroid hormone profile. In human cord blood, the mean concentration of this compound has been measured to be 109.8 pmol/L. nih.gov This elevated level compared to normal adult values suggests a distinct pattern of thyroid hormone metabolism during fetal development.

Patients with Severe Non-Thyroidal Illness

Patients suffering from severe non-thyroidal illness (NTI), also known as euthyroid sick syndrome, exhibit significant alterations in thyroid hormone metabolism. In this state, the peripheral conversion of T4 to the more active T3 is impaired. Studies have reported that the mean serum this compound concentration in patients with severe non-thyroidal illness is 23.2 pmol/L. nih.gov

Patients with Liver Cirrhosis

The liver is a primary site for the metabolism of thyroid hormones. Consequently, liver diseases such as cirrhosis can profoundly impact the levels and kinetics of iodothyronines. In patients with alcoholic cirrhosis, while the serum levels of this compound were found to be unaltered compared to healthy controls, the metabolic clearance rate and production rate of 3'-T1 were significantly reduced. nih.gov

Kinetic studies in patients with liver cirrhosis revealed the following changes for this compound compared to healthy controls:

| Parameter | Liver Cirrhosis Patients (median) | Healthy Controls (median) |

| Metabolic Clearance Rate (MCR) | 375 liters/day/70 kg BW | 539 liters/day/70 kg BW |

| Production Rate (PR) | 15.7 nmol/day/70 kg BW | 28.6 nmol/day/70 kg BW |

Data sourced from Faber et al., 1981. nih.gov

These findings indicate a general inhibition of the 5'-deiodination pathways in patients with liver cirrhosis. nih.gov

Newborns

Immediately after birth, the neonatal thyroid and metabolic systems undergo rapid adjustments. The concentration of this compound in the cord blood of newborns is markedly high, with a mean value of 109.8 pmol/L. nih.gov This is significantly higher than the levels observed in adults and suggests an active role of specific deiodination pathways during the perinatal period. Following birth, the levels of various thyroid hormones change dramatically; however, specific data tracking the serum concentrations of this compound in the days and weeks after birth are limited in the available literature. nih.gov

Tissue Distribution and Accumulation

The distribution and accumulation of this compound in various tissues are dependent on cellular uptake mechanisms and intracellular enzymatic activity. While comprehensive studies on the specific tissue distribution of 3'-T1 in humans are scarce, animal studies provide some insights.

In rats, the liver and kidneys are recognized as significant sites of 3'-T1 degradation through phenolic-ring monodeiodination. nih.gov Studies on the broader tissue distribution of thyroid hormones have shown that the concentration of T4 and T3 varies considerably among different organs, with the liver and kidney generally showing higher concentrations. nih.govnih.gov For instance, in euthyroid rats, T3 is most abundant in the kidney and anterior pituitary gland. nih.gov The expression of different thyroid hormone receptors (TRs) also varies across human tissues, with TRβ and TRα isoforms being expressed in the brain, prostate, thyroid, liver, kidney, and other organs, which would influence the tissue-specific actions and potential accumulation of thyroid hormone metabolites. nih.gov However, direct quantitative data on the accumulation of this compound across a wide range of tissues remains an area for further investigation.

Biological Roles and Mechanisms of Action of 3 Monoiodothyronine

Genomic Actions and Nuclear Receptor Interactions

The genomic actions of thyroid hormones are mediated by their interaction with nuclear thyroid hormone receptors (TRs), which are ligand-activated transcription factors. wikipedia.orgnih.gov These receptors, primarily TRα and TRβ, bind to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, thereby regulating their transcription. researchgate.netals-journal.comnih.gov

Comparison with Classical Thyroid Hormone Receptor (TR) Mediated Effects (T3)

The classical genomic effects of thyroid hormones are most potently mediated by T3, which binds to TRs with high affinity. diff.orgub.edu This binding initiates a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins, which in turn promotes gene transcription. endocrine-abstracts.orgoncohemakey.com The binding affinity of various thyroid hormone analogs to these receptors generally correlates with their biological potency. oncohemakey.comnih.gov

Interactive Table: Comparative Binding Affinities of Thyroid Hormones for Nuclear Receptors (Hypothetical Data for 3'-Monoiodothyronine)

| Compound | TRα1 Affinity (Relative to T3) | TRβ1 Affinity (Relative to T3) |

| T3 (Triiodothyronine) | 100% | 100% |

| T4 (Thyroxine) | ~10-15% | ~10-15% |

| This compound | Data not available | Data not available |

Potential for Direct Regulation of Gene Expression

The direct regulation of gene expression by thyroid hormones is a cornerstone of their physiological effects, influencing a wide array of genes involved in metabolism, development, and cellular differentiation. researchgate.netals-journal.comnih.gov T3 is known to upregulate or downregulate the expression of numerous genes by binding to TREs. researchgate.net

Whether this compound can directly regulate gene expression would depend on its ability to bind to and activate TRs. If it does bind, it could theoretically modulate the transcription of T3-responsive genes. However, without experimental evidence from transcriptomic studies (such as microarray or RNA-sequencing) in the presence of this compound, the specific genes it might regulate and the magnitude of these effects are unknown.

Putative Neurotransmitter or Neuromodulator Roles

While thyroid hormones like T3 primarily act through nuclear receptors to regulate gene expression, there is growing evidence for non-genomic actions, particularly in the brain. nih.govnih.gov An important hypothesis suggests that iodothyronines can be converted into a family of aminergic neurotransmitters or neuromodulators. nih.gov

A key example is 3-iodothyronamine (B1242423) (T1AM), a decarboxylated and deiodinated derivative of thyroxine. wikipedia.orgendocrine-abstracts.org T1AM does not bind to traditional thyroid hormone receptors but is a potent agonist for the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor. endocrine-abstracts.orgepa.gov This interaction allows T1AM to exert rapid, non-genomic effects that are distinct from, and sometimes opposite to, those of T3. oup.comnih.gov

Research has shown that T1AM has strong adrenergic-blocking effects and can act as an endogenous neuromodulator in the central noradrenergic system. nih.govnih.gov Studies focusing on the locus coeruleus, the brain's major noradrenergic control center, found that site-directed injections of T1AM elicited significant, dose-dependent changes in neuronal firing rates at physiological concentrations. nih.gov Autoradiographic imaging has further demonstrated that T1AM binds with high affinity to the locus coeruleus and other brain nuclei that are known targets for T3, pointing to a physiological role for this metabolite in neurotransmission. nih.govnih.gov

Effects on Specific Cell Types and Tissues

The biological actions of iodothyronines are highly tissue-specific, reflecting the differential expression of thyroid hormone receptors, transporters, and metabolizing enzymes. nih.govmdpi.com

Thyroid hormones are indispensable for normal brain development, influencing processes such as neurogenesis, cell migration, synaptogenesis, and myelination. researchgate.netdntb.gov.uafrontiersin.org The active hormone, T3, plays a crucial role in regulating the differentiation of neural progenitor cells (NPCs). researchgate.net

T3 exerts its effects by entering neurons and regulating the expression of genes essential for neural processes. youtube.com It promotes the birth of new neurons (neurogenesis) and supports the structural organization of the developing cortex. youtube.com In vitro studies have shown that T3 promotes the neuronal differentiation of embryonic neural stem cells while inhibiting their proliferation and their differentiation into astrocytes. researchgate.net This suggests that T3 helps to orchestrate the precise timing of cell fate decisions during neurogenesis. mdpi.com The effects of T3 on neural stem cells are primarily mediated through the thyroid hormone receptor alpha 1 (TRα1). researchgate.net

| Process | Effect of T3 on Neuronal Development |

| Neural Differentiation | Promotes neurogenesis and cortical development. youtube.com |

| Axonal Growth | Helps guide growing axons by regulating guidance molecules. youtube.com |

| Synaptic Plasticity | Boosts the expression of proteins involved in neurotransmitter release and synapse stability. youtube.com |

| Myelination | Supports the maturation of oligodendrocytes, the cells that produce myelin. youtube.com |

| Neuroprotection | Increases levels of anti-apoptotic proteins and reduces oxidative stress. youtube.com |

The cardiovascular system is a major target for thyroid hormones, which modulate cardiac function through both genomic and non-genomic pathways. nih.gov T3 administration can lead to increased heart rate, myocardial contractility, and cardiac output, while decreasing systemic vascular resistance. nih.gov

In cardiac muscle cells (cardiomyocytes), T3 induces changes in the expression of genes that control contractile and electrical activity. nih.gov Treatment of human induced pluripotent stem cell-derived cardiomyocytes with T3 has been shown to promote their maturation. washington.edu This includes an increase in cell size, a more elongated and organized morphology, and enhanced functional properties such as increased contractile force and improved calcium dynamics. washington.edu T3 also appears to enhance mitochondrial respiratory capacity in these cells. washington.edu

Furthermore, studies on infarcted myocardium suggest that T3 has cardioprotective effects. springermedizin.deresearchgate.net Acute T3 treatment following myocardial injury has been found to reduce apoptosis (programmed cell death) in the surrounding tissue, preserve mitochondrial function, and improve long-term cardiac remodeling. springermedizin.deresearchgate.net

The liver is a key target organ for thyroid hormones, which are critical for maintaining hepatic metabolic balance. nih.govduke.edu T3 regulates a wide array of metabolic pathways in the liver, including the metabolism of cholesterol, lipids, and carbohydrates. nih.govmdpi.com

Thyroid hormone action in the liver is mediated predominantly by the thyroid hormone receptor beta (THRβ). nih.gov Upon binding T3, THRβ regulates the expression of genes involved in de novo lipogenesis, fatty acid oxidation, and cholesterol metabolism. nih.govresearchgate.net For instance, T3 stimulates the uptake of LDL cholesterol from the circulation and promotes the conversion of cholesterol to bile acids. researchgate.net It also plays a role in hepatic autophagy, specifically the breakdown of lipids (lipophagy), by upregulating lysosomal genes and activity. nih.gov The dysregulation of thyroid hormone levels is associated with metabolic disorders like non-alcoholic fatty liver disease (NAFLD). duke.eduresearchgate.net

Emerging research indicates that thyroid hormones and their metabolites play a significant role in the function and health of pancreatic beta-cells. nih.gov T3 is considered a survival factor for beta-cells, protecting them from apoptosis induced by various stressors. nih.gov It has been shown to promote the proliferation and viability of beta-cell lines by regulating cell-cycle molecules and anti-apoptotic factors. nih.gov

In the context of diabetes, T3 treatment has been observed to reverse pathological changes in beta-cells. endocrine-abstracts.org In animal models of diabetes, T3 administration ameliorated the structure of pancreatic islets, increased the insulin-secreting area, and normalized the expression of key beta-cell markers. endocrine-abstracts.org In human beta-cells exposed to high glucose, T3 treatment increased intracellular insulin (B600854) content and reduced the transdifferentiation of beta-cells into other cell types. endocrine-abstracts.org

Furthermore, T3 can influence the differentiation of pancreatic cells. Studies have shown that T3 can induce the transdifferentiation of a human pancreatic ductal cell line into insulin-producing beta-like cells, suggesting a role in beta-cell development and regeneration. researchgate.net The decarboxylated metabolite, 3-iodothyronamine (T1AM), has also been shown to inhibit glucose-stimulated insulin secretion, indicating complex regulatory roles for different thyroid hormone derivatives in the pancreas. oup.com

| Cell Type/Condition | Effect of T3/Metabolites |

| Pancreatic Beta-Cells | Promotes proliferation and survival; protects against apoptosis. nih.gov |

| Diabetic Pancreas | Reverses dedifferentiation and transdifferentiation; improves islet structure. endocrine-abstracts.org |

| Pancreatic Duct Cells | Induces differentiation towards an insulin-producing phenotype. researchgate.net |

| Insulin Secretion | T1AM inhibits glucose-stimulated insulin secretion. oup.com |

Clinical and Pathophysiological Implications of 3 Monoiodothyronine

Association with Thyroid Dysfunction States

The metabolism of thyroid hormones, including the production and clearance of their derivatives, is significantly altered in states of thyroid dysfunction. Consequently, serum levels of 3'-Monoiodothyronine serve as an indicator of the body's thyroid status.

Hyperthyroidism

In hyperthyroidism, where the thyroid gland produces an excess of thyroid hormones, the serum concentrations of this compound are significantly elevated. nih.govwww.nhs.uk A study involving 13 patients with hyperthyroidism found a median serum 3'-T1 level of 133 pmol/l, with a range of 70–265 pmol/l. This is substantially higher than the levels found in healthy euthyroid individuals, which have a median of 55 pmol/l. nih.gov The increased production of precursor hormones like thyroxine (T4) and triiodothyronine (T3) leads to a higher rate of their metabolic breakdown, resulting in increased formation of downstream metabolites such as 3'-T1. nih.govclevelandclinic.orgmayoclinic.org

Hypothyroidism

Conversely, in hypothyroidism, a condition characterized by thyroid hormone deficiency, the serum levels of this compound are markedly decreased. nih.govclevelandclinic.org In a study of 13 hypothyroid patients, the median serum 3'-T1 level was below the detection limit of 23 pmol/l. nih.gov This reduction is a direct consequence of the decreased availability of T4 and T3, the parent compounds from which 3'-T1 is derived through metabolic processes. nih.govnih.gov

Serum this compound Levels in Thyroid Dysfunction

| Condition | Number of Subjects | Median Serum 3'-T1 Level (pmol/l) | Range of Serum 3'-T1 Levels (pmol/l) |

|---|---|---|---|

| Euthyroid (Healthy) | 34 | 55 | <23 - 168 |

| Hyperthyroidism | 13 | 133 | 70 - 265 |

| Hypothyroidism | 13 | <23 | <23 - 68 |

Data derived from a study on serum this compound levels in various thyroid states. nih.gov

Role in Non-Thyroidal Illness Syndrome (NTIS)

Non-Thyroidal Illness Syndrome (NTIS), also known as Euthyroid Sick Syndrome, describes alterations in thyroid hormone levels in critically ill patients without pre-existing thyroid disease. dynamed.comwikipedia.org This condition is typically characterized by low T3 levels and is considered an adaptive response to reduce energy expenditure during illness. dynamed.comnih.govresearchgate.net While the primary focus in NTIS has been on the changes in T3, reverse T3 (rT3), and T4, the metabolism of all iodothyronines is affected. nih.govstcatherine.com The widespread changes in deiodinase enzyme activity that characterize NTIS would invariably alter the production and degradation of all thyroid hormone metabolites, including this compound. However, specific research detailing the precise fluctuations and role of 3'-T1 in NTIS is less extensive than for its parent hormones. The syndrome is often triggered by severe conditions such as sepsis, trauma, surgery, and malnutrition. stcatherine.com

Developmental Aspects and Fetal/Neonatal Physiology

Thyroid hormones are crucial for normal fetal development, particularly for the brain. mdpi.comcolostate.edunih.gov The fetus relies on maternal thyroid hormone supply, especially in early pregnancy. mdpi.comcolostate.edu The metabolism of thyroid hormones during this period is distinct, with sulfation being a major pathway in the fetus. nih.govresearchgate.net

Research in animal models, specifically sheep, has highlighted the presence and significance of this compound sulfate (B86663) (3'-T1S) in fetal circulation. nih.gov Serum levels of 3'-T1S are notably higher in fetuses compared to newborn and adult sheep, with peak levels occurring around 130 days of gestation. nih.gov This suggests a specific role for this sulfated metabolite during development.

Furthermore, studies have shown that in surgically thyroidectomized (hypothyroid) sheep fetuses, there is a significant decrease in the mean serum level of 3'-T1S. nih.gov This finding directly links fetal thyroid function to the production of this metabolite. The transfer of thyroid hormone metabolites from the fetus to the mother also occurs, with studies identifying 3,3'-diiodothyronine (B1196669) sulfate (T2S), a related metabolite, in maternal urine, and its levels correlate with fetal thyroid function. nih.govscispace.com This indicates that these metabolites could serve as markers for fetal thyroid status.

This compound Sulfate (3'-T1S) Levels in Developing Sheep

| Developmental Stage | Observation |

|---|---|

| Fetal (94-145 days gestation) | Higher serum 3'-T1S levels compared to newborn and adult sheep. nih.gov |

| Fetal (Peak at 130 days) | Peak serum levels of 3'-T1S observed. nih.gov |

| Fetal (Post-Thyroidectomy) | Significant decrease in mean serum 3'-T1S levels. nih.gov |

Summary of research findings on 3'-T1S in an ovine model. nih.gov

Potential in Metabolic Regulation

While the primary metabolic regulation is attributed to T3, which increases the basal metabolic rate, other thyroid hormone derivatives may also possess biological activity. wikipedia.org The metabolite 3-iodothyronamine (B1242423) (T1AM), which is structurally related to this compound, has been found to exert remarkable pharmacological actions, often opposing the classic effects of T3, particularly concerning body temperature and cardiac function. oup.com T1AM and its synthetic analogs have shown potential in preventing the aggregation of transthyretin, a process linked to amyloidosis, and have demonstrated beneficial activities against metabolic disorders. nih.gov Although this compound itself is generally considered a product of hormone degradation, the activity of related compounds like T1AM suggests that the broader family of thyroid hormone metabolites could have diverse roles in metabolic regulation. oup.comresearchgate.net

Interaction with Drug Metabolism and Pharmacological Interventions

The metabolism of this compound is intrinsically linked to the pathways that metabolize its precursors, T4 and T3. Therefore, drugs that interfere with these pathways can alter 3'-T1 levels. Key mechanisms of interaction include the inhibition of deiodinase enzymes and the induction of metabolic clearance pathways. nih.govmedicinainterna.net.pe

Propylthiouracil (B1679721) (PTU), an antithyroid medication, works by inhibiting thyroid peroxidase and also by blocking the peripheral 5'-deiodinase enzyme that converts T4 to the more active T3. wikipedia.orgpatsnap.comdrugs.com This inhibition of deiodinase activity affects the entire metabolic cascade of iodothyronines, which would include the pathways producing 3'-T1. nih.govnih.gov Other drugs, such as amiodarone, propranolol (B1214883) (at high doses), and glucocorticoids like dexamethasone, also inhibit the conversion of T4 to T3, thereby altering the substrate pool for downstream metabolites. medicinainterna.net.pepharmaceutical-journal.com

Additionally, medications that induce hepatic enzymes, such as certain antiepileptic drugs (phenytoin, carbamazepine) and rifampin, can accelerate the metabolism and elimination of thyroid hormones. nih.govmedicinainterna.net.pe This increased clearance would also affect the levels of their metabolites.

Pharmacological Agents Affecting Thyroid Hormone Metabolism

| Agent/Class | Mechanism of Action | Potential Impact on this compound |

|---|---|---|

| Propylthiouracil (PTU) | Inhibits deiodinase enzymes. wikipedia.orgpatsnap.com | Alters the metabolic pathways leading to 3'-T1 formation. |

| Amiodarone | Inhibits peripheral deiodination of T4 to T3. medicinainterna.net.pepharmaceutical-journal.com | Modifies the availability of precursors for 3'-T1. |

| Glucocorticoids (e.g., Dexamethasone) | Inhibits T4-to-T3 conversion. medicinainterna.net.penih.gov | Reduces the production of T3, affecting subsequent metabolic steps. |

| Beta-blockers (e.g., Propranolol) | Inhibits T4-to-T3 conversion at high doses. medicinainterna.net.pe | May alter the balance of thyroid hormone metabolites. |

| Enzyme Inducers (e.g., Phenytoin, Carbamazepine) | Increase metabolic elimination of T4 and T3. nih.gov | May increase the overall turnover and clearance of iodothyronines. |

Summary of drug interactions that influence the metabolic pathways of thyroid hormones. nih.govmedicinainterna.net.pewikipedia.orgpatsnap.comnih.govpharmaceutical-journal.com

Advanced Research Methodologies for 3 Monoiodothyronine Studies

In Vitro Experimental Models

In vitro models offer a reductionist approach to study the direct effects of 3'-T1 on cells and subcellular components, eliminating the confounding variables present in a whole organism.

Cell culture systems are fundamental for investigating the cellular responses to 3'-T1.

Thyrocytes : Primary cultures of human thyrocytes have been developed into three-dimensional (3D) microtissue models. These organotypic models are more physiologically relevant than traditional 2D cultures and have demonstrated the ability to synthesize thyroid hormones, making them valuable for studying the entire process of thyroid hormone production and metabolism, including the pathways that may involve 3'-T1. nih.gov

Hepatocytes : Primary cultures of rat hepatocytes are instrumental in studying the metabolism of thyroid hormones. osti.gov Research has shown that these cells can metabolize 3,3'-diiodothyronine (B1196669) (3,3'-T2) through both outer ring deiodination and sulfation, with sulfation being a primary step that facilitates subsequent deiodination. osti.gov This model is crucial for understanding the hepatic clearance and metabolic fate of iodothyronines like 3'-T1. Studies using bovine hepatocytes have also shown that thyroid hormones can influence the expression of growth hormone receptors, indicating a role in regulating metabolic pathways. frontiersin.orgresearchgate.net

MIN6 cells : The MIN6 cell line, derived from a mouse insulinoma, is a widely used model for studying insulin (B600854) secretion from pancreatic beta-cells. plos.orgendocrine-abstracts.orgresearchgate.netnih.govresearchgate.net These cells respond to glucose and other secretagogues, providing a platform to investigate how various compounds, potentially including 3'-T1, can modulate insulin release and beta-cell function. plos.orgendocrine-abstracts.orgresearchgate.netnih.govresearchgate.net

Studying isolated organelles allows for a detailed examination of the subcellular targets of 3'-T1.

Mitochondria : Mitochondria are primary targets for thyroid hormones. researchgate.netnih.govmdpi.com In vitro studies using isolated mitochondria from rat liver have shown that thyroid hormone derivatives can directly affect mitochondrial respiration and the production of reactive oxygen species. nih.gov Specifically, 3,5,3'-triiodothyronine (T3) is known to regulate mitochondrial biogenesis and activity through both genomic and non-genomic pathways. nih.govmdpi.comfrontiersin.orgnih.gov While direct studies on 3'-T1 are less common, these models provide the framework to investigate its potential direct actions on mitochondrial energy metabolism.

Synaptosomes : Synaptosomes, which are isolated nerve terminals, are used to study the effects of thyroid hormones on neuronal function. nih.gov Research has demonstrated the presence of specific T3 binding sites on synaptosomal membranes from the rat cerebral cortex. nih.gov Although 3'-T1 showed little effect in displacing T3 binding in these studies, synaptosomal models are critical for exploring the potential neuromodulatory roles of various iodothyronines and their derivatives at the synaptic level. nih.govfrontiersin.org

In Vivo Animal Models

Animal models are indispensable for understanding the integrated physiological and metabolic effects of 3'-T1 in a living organism.

Rats and mice are the most frequently used models for studying the in vivo effects of 3'-T1.

Metabolic Studies in Rats : Studies in rats have shown that thyroid hormones and their metabolites can significantly influence metabolic rate. nih.govnih.govresearchgate.netepa.gov For instance, the administration of T3 to euthyroid rats leads to a rapid increase in resting metabolic rate, an effect that may be partially mediated by its deiodination to other active metabolites. nih.govresearchgate.net Various methods are used to induce hypothyroidism in rats, including the administration of drugs like propylthiouracil (B1679721) or methimazole, to study the replacement effects of thyroid hormone derivatives. romj.org

Physiological Studies in Mice : Mouse models have been used to investigate the central and peripheral effects of thyroid hormone derivatives. For example, intracerebroventricular administration of 3-iodothyronamine (B1242423) (T1AM), a related compound, has been shown to increase food intake, suggesting a role in the central regulation of energy balance. nih.govnih.govresearchgate.netunifi.itresearchgate.net These models are crucial for exploring the behavioral and physiological consequences of modulating thyroid hormone signaling in the brain. nih.govnih.govresearchgate.netunifi.itresearchgate.net

The sheep model is particularly useful for studying fetal thyroid hormone metabolism due to similarities with human pregnancy.

Fetal Thyroid Hormone Metabolism : Studies in pregnant sheep have been vital for understanding the transfer and metabolism of thyroid hormones and their conjugates between the mother and fetus. nih.govnih.govresearchgate.net Research has shown that sulfated thyroid hormone metabolites, including 3'-T1 sulfate (B86663) (3'-T1S), are normal constituents in fetal sheep serum. nih.gov The levels of these metabolites change with gestational age, and fetal thyroidectomy significantly reduces 3'-T1S levels, indicating its fetal origin. nih.gov These studies highlight the importance of sulfation as a major pathway of thyroid hormone metabolism in the fetus and the role of the placenta in maternal-fetal exchange. nih.govresearchgate.netnih.govmdpi.commdpi.com

Human Studies and Clinical Cohorts

Translating basic research findings to human health requires direct studies in human subjects and analysis of clinical cohorts. While large-scale clinical trials focused specifically on 3'-T1 are not prevalent, its measurement in various physiological and pathological states provides valuable insights. The presence of 3'-T1 has been documented in human biological fluids, and its levels are known to be altered in various conditions, including non-thyroidal illnesses, kidney and liver diseases, and during fasting. These clinical observations are critical for understanding the potential diagnostic and prognostic significance of 3'-T1 in human health and disease.

| Research Methodology | Model System | Key Findings |

| In Vitro Experimental Models | ||

| Cell Culture Systems | Human Thyrocytes (3D culture) | Capable of synthesizing thyroid hormones, providing a model to study 3'-T1's role in hormone production. nih.gov |

| Rat Hepatocytes | Metabolize iodothyronines via deiodination and sulfation, key to understanding 3'-T1 clearance. osti.gov | |

| MIN6 (Mouse Insulinoma Cell Line) | Used to study insulin secretion, offering a platform to test the effects of 3'-T1 on beta-cell function. plos.orgendocrine-abstracts.orgresearchgate.netnih.govresearchgate.net | |

| Isolated Organelle Studies | Rat Liver Mitochondria | Thyroid hormone derivatives can directly modulate mitochondrial respiration and ROS production. nih.gov |

| Rat Cerebral Cortex Synaptosomes | Contain specific binding sites for T3, allowing for the study of iodothyronine effects at the synapse. nih.gov | |

| In Vivo Animal Models | ||

| Rodent Models | Rats | Used to study the effects of thyroid hormones on metabolic rate and the impact of induced hypothyroidism. nih.govresearchgate.netromj.org |

| Mice | Central administration of related compounds affects feeding behavior, indicating a role in energy balance regulation. nih.govnih.govresearchgate.netunifi.itresearchgate.net | |

| Sheep Models | Fetal Sheep | 3'-T1S is a normal metabolite in fetal serum, and its levels are dependent on the fetal thyroid gland. nih.gov |

| Human Studies and Clinical Cohorts | ||

| Human Subjects | 3'-T1 is a known metabolite in humans, with levels changing in various disease states. |

Isotopic Tracer Turnover Studies

Detailed research findings from such studies have revealed the dynamics of 3'-T1 metabolism. Non-compartmental analysis following the injection of radioactively labeled 3'-T1 allows for the calculation of its metabolic clearance rate (MCR) and production rate (PR). The MCR represents the volume of plasma from which the substance is completely removed per unit of time, while the PR quantifies the amount of the substance produced by the body per unit of time.

One seminal study investigated the MCR and PR of 3'-T1 in patients with altered thyroid function, providing a comparative look at its metabolism in hyperthyroid and hypothyroid states. The findings from this research highlighted significant differences in the handling of 3'-T1 depending on the underlying thyroid status.

Metabolic Clearance Rate and Production Rate of 3'-Monoiodothyronine in Different Thyroid States

| Thyroid State | Metabolic Clearance Rate (MCR) (L/day) | Production Rate (PR) (nmol/day) |

|---|---|---|

| Hyperthyroid | Data not available in provided search results | Data not available in provided search results |

| Hypothyroid | Data not available in provided search results | Data not available in provided search results |

Further research has extended these investigations to non-thyroidal illnesses, recognizing that various systemic conditions can impact thyroid hormone metabolism. For instance, studies in patients with liver cirrhosis have demonstrated alterations in the clearance and production of several iodothyronines, including 3'-T1. Given the liver's central role in metabolism, these findings are crucial for understanding the broader implications of hepatic dysfunction on thyroid hormone pathways. In one such study, the MCR of 3'-T1 was found to be reduced in cirrhotic patients compared to healthy controls, with a corresponding decrease in its production rate. nih.gov

Metabolic Clearance Rate and Production Rate of this compound in Liver Cirrhosis

| Group | Metabolic Clearance Rate (MCR) (L/day/70 kg) | Production Rate (PR) (nmol/day/70 kg) |

|---|---|---|

| Liver Cirrhosis Patients | 375 | 15.7 |

| Healthy Controls | 539 | 28.6 |

Similarly, the impact of renal disease on iodothyronine kinetics has been a subject of investigation. A study focusing on patients with chronic renal failure (CRF) conducted simultaneous turnover studies of a panel of thyroid hormones and their metabolites, including 3'-T1. nih.gov This research provided valuable insights into how impaired kidney function affects the peripheral metabolism of these compounds. The study found that while the MCR of 3'-T1 was not significantly different between CRF patients and healthy controls, the production rate was higher in the CRF group. nih.gov

Metabolic Clearance Rate and Production Rate of this compound in Chronic Renal Failure

| Group | Metabolic Clearance Rate (MCR) (L/day/70 kg) | Production Rate (PR) (nmol/day/70 kg) |

|---|---|---|

| Chronic Renal Failure Patients | Unaffected | 39 |

| Healthy Controls | Unaffected | 30 |

Future Directions and Emerging Research Avenues for 3 Monoiodothyronine

Elucidation of Specific Receptors and Signaling Pathways

While 3'-Monoiodothyronine is known to interact with thyroid hormone receptors and influence gene expression, modulating the transcription of target genes involved in metabolism, growth, and development, the specific receptor subtypes and downstream signaling cascades through which it exerts its effects remain areas of active investigation. Identifying the precise nuclear receptors (e.g., TRα, TRβ isoforms) or other cellular binding partners that mediate 3'-T1's actions is crucial for a comprehensive understanding of its biological roles. Research efforts are directed towards detailed molecular docking studies, receptor binding assays, and gene expression profiling to pinpoint the specific pathways activated or modulated by 3'-T1. This includes exploring potential non-genomic actions, which are rapid cellular responses not mediated by direct interaction with nuclear receptors.

Understanding Intracellular vs. Circulating Roles

The dual presence of this compound in both the circulation and within cells suggests distinct or complementary roles that warrant further differentiation. Clinical studies have demonstrated that serum concentrations of 3'-T1 vary significantly among euthyroid, hypothyroid, and thyrotoxic patients, with elevated levels observed in certain pathological states, indicating a possible compensatory mechanism during thyroid dysfunction. This highlights its circulating role as a potential biomarker for thyroid function and metabolic adjustments.

Conversely, the compound's observed impact on neurotransmitter systems, particularly through dopamine (B1211576) modulation, and its ability to alter dopamine levels in model organisms like Drosophila melanogaster, points to significant intracellular activities, especially within the central nervous system. wikipedia.org Furthermore, 3'-T1 is implicated in the metabolic pathways of thyroid hormones, influencing the kinetics of other iodothyronines in conditions such as liver cirrhosis. Future research will focus on employing advanced cellular and in vivo models to delineate the specific functions of intracellular 3'-T1 versus its circulating counterpart, and how these roles might be interconnected or independently regulated to maintain metabolic homeostasis.

Characterization of Biological Activities of Metabolites (e.g., Sulfates, Glucuronides, Thyroacetic Acids)

The metabolic landscape of iodothyronines is complex, involving various deiodination, decarboxylation, deamination, sulfation, and glucuronidation pathways. Characterizing the biological activities of 3'-T1's metabolites is essential for a complete understanding of its physiological impact.

Diiodothyronines: Metabolites such as 3,3'-Diiodothyronine (B1196669) (3,3'-T2) are formed from the breakdown of triiodothyronine (T3), and their levels can be affected in various disease states. wikipedia.org Another isomer, 3,5-Diiodo-L-thyronine (3,5-T2), has been shown to play roles in metabolism regulation, thermogenesis, and cell growth and differentiation. ontosight.ai

Glucuronides: Thyroid hormones and their metabolites undergo glucuronidation, a conjugation reaction that typically facilitates their excretion. For instance, 3,5,3'-triiodo-L-thyronine phenolic β-D-glucuronide (T3G) is a known glucuronide metabolite. eragene.com Research is needed to determine if glucuronidated forms of 3'-T1 or its derivatives retain any biological activity or serve as storage forms.

Sulfates: Sulfation is another critical conjugation pathway for thyroid hormones, often leading to inactivation and subsequent excretion. The biological significance of sulfated 3'-T1 metabolites, including their potential for de-sulfation and re-activation, remains an important area for investigation.

Understanding the full spectrum of these metabolites and their individual or synergistic effects will provide a more holistic view of 3'-T1's physiological relevance.

Interplay with Other Endogenous Signaling Molecules (e.g., Thyronamines)

The intricate network of endogenous signaling molecules derived from thyroid hormones extends beyond the classic iodothyronines to include thyronamines. Thyronamines are decarboxylated and deiodinated metabolites of thyroid hormones like thyroxine (T4) and 3,5,3'-triiodothyronine (T3). wikipedia.org A prominent example is 3-Iodothyronamine (B1242423) (T1AM), which acts as a high-affinity ligand for trace amine-associated receptor 1 (TAAR1). wikipedia.org T1AM has been shown to rapidly influence thyroid hormone actions, including body temperature, heart rate, and cardiac output, and is involved in the control of lipid and glucose utilization, hormonal secretion, and neuronal function. caymanchem.com

The interplay between this compound and thyronamines, as well as other trace amines, represents a fertile ground for research. Given that both classes of compounds originate from thyroid hormone metabolism, investigations into their cross-talk, shared signaling pathways, or compensatory roles could reveal new layers of thyroid hormone regulation. Research will explore whether 3'-T1 directly modulates the synthesis or degradation of thyronamines, or if they converge on common downstream effectors, contributing to a broader "thyroid metabolome" that influences diverse physiological processes.

Therapeutic Potential and Clinical Relevance in Specific Disease States

The observed variations in this compound levels in different thyroid states suggest its potential as a diagnostic marker or even a therapeutic agent. Elevated levels of 3'-T1 in certain pathological conditions, such as thyrotoxicosis, indicate a possible compensatory mechanism during thyroid dysfunction. Monitoring 3'-T1 levels could provide insights into therapeutic efficacy and metabolic adjustments following hormone replacement therapy, for example, with levothyroxine.

Beyond its diagnostic utility, exploring the direct therapeutic potential of 3'-T1 or its analogs is an emerging avenue. The development of thyroid hormone analogs aims to harness beneficial metabolic effects, such as enhancing cardiac function, promoting weight loss, and reducing serum cholesterol, without the unwanted side effects associated with excess classical thyroid hormones like T3 and T4. researchgate.net While 3'-T1's precise therapeutic applications are still being explored, its unique biological activities, such as its influence on neurotransmitter dynamics, suggest potential relevance in conditions beyond traditional thyroid disorders. Further research is needed to identify specific disease states where modulating 3'-T1 levels could offer therapeutic benefits, potentially in metabolic disorders, neurological conditions, or as part of a broader strategy for managing non-thyroidal illness syndrome.

Advanced Analytical Techniques for Comprehensive Profiling

The comprehensive profiling of this compound and its diverse metabolites requires the application of advanced analytical techniques. Liquid chromatography-mass spectrometry (LC-MS/MS) plays a crucial role in the sensitive and specific detection and quantification of these compounds in biological matrices. Techniques such as predicted collision cross section (CCS) measurements, often coupled with ion mobility spectrometry (IMS-MS), enhance compound identification and structural characterization, particularly for isomers and isobaric species. uni.lu

The field of metabolomics, which involves the large-scale study of small molecules (metabolites) within biological systems, is increasingly being utilized to gain a holistic understanding of the thyroid metabolome. Platforms like the Metabolomics Workbench, which provide reference sets of metabolite names and associated mass spectrometry data, are invaluable resources for researchers. mitoproteome.orgmitoproteome.org Future directions will involve integrating these advanced analytical approaches with bioinformatics tools to create comprehensive metabolic maps, enabling the discovery of novel biomarkers and the elucidation of complex metabolic pathways involving 3'-T1 and its derivatives in health and disease.

Q & A

Basic Research Questions

Q. What are the established methodologies for quantifying 3'-Monoiodothyronine in biological samples, and what are their limitations?

- Methodological Answer: The most reliable techniques include isotope-dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) and radioimmunoassays (RIA). LC-MS/MS offers high specificity and avoids cross-reactivity with structurally similar thyroid hormones, but requires specialized equipment and expertise . RIA is cost-effective but may yield discrepancies due to antibody cross-reactivity, particularly in samples with high reverse T3 (3,3',5'-triiodothyronine) concentrations . Researchers must validate assays against matrix effects and calibrate using standardized reference materials.

Q. What physiological roles have been attributed to this compound in thyroid hormone metabolism?

- Methodological Answer: this compound is a product of outer-ring deiodination mediated by 5'-deiodinases (D1 and D2). Its formation is critical in studying tissue-specific thyroid hormone regulation. Experimental models (e.g., rat hepatic tissue) demonstrate that enzymatic activity varies under fed vs. fasted states, necessitating strict control of metabolic conditions during in vivo studies . Baseline measurements should account for diurnal rhythm and dietary iodine intake.

Q. How do researchers isolate this compound from complex biological matrices for functional studies?

- Methodological Answer: Solid-phase extraction (SPE) with C18 columns is commonly used, followed by purification via high-performance liquid chromatography (HPLC). Recovery rates depend on pH adjustment and solvent selection (e.g., methanol:water gradients). Confirmation of purity requires nuclear magnetic resonance (NMR) or tandem mass spectrometry to rule out co-eluting metabolites .

Advanced Research Questions

Q. How can conflicting data on this compound serum levels across studies be reconciled?

- Methodological Answer: Discrepancies often arise from methodological heterogeneity, such as assay calibration (e.g., free vs. total hormone measurement) and participant selection (e.g., euthyroid vs. hypothyroid cohorts). A meta-analytical approach with standardized protocols, as proposed by Jonklaas et al. (2014), can mitigate variability. Researchers should report detailed pre-analytical conditions (e.g., fasting status, sample storage) to enhance reproducibility .

Q. What experimental designs are optimal for differentiating type 1 (D1) and type 2 (D2) 5'-deiodinase activity in this compound metabolism?

- Methodological Answer: Kinetic assays using selective inhibitors (e.g., iopanoic acid for D1) in tissue homogenates can isolate enzyme contributions. Fed vs. fasted rodent models are critical, as D1 activity increases with carbohydrate intake, while D2 is upregulated during fasting . Gene knockout models (e.g., Dio1⁻/⁻ mice) provide further specificity but require validation via Western blot or CRISPR-mediated silencing.

Q. What in vitro-to-in vivo extrapolation (IVIVE) challenges exist when modeling this compound kinetics?

- Methodological Answer: In vitro systems often fail to replicate hepatic zonation or thyroid-pituitary feedback loops. Microphysiological systems (MPS) incorporating co-cultures of hepatocytes and thyrocytes improve predictability. Parameterization of physiologically based pharmacokinetic (PBPK) models must integrate species-specific differences in deiodinase expression .

Data Analysis and Interpretation

Q. How should researchers statistically address non-normal distributions in this compound datasets?

- Methodological Answer: Non-parametric tests (e.g., Mann-Whitney U) are preferable for small sample sizes. For large datasets, log-transformation or Box-Cox normalization can stabilize variance. Outlier identification should leverage robust statistical methods (e.g., Tukey’s fences) rather than arbitrary exclusion .

Q. What bioinformatics tools are recommended for exploring this compound’s interaction with thyroid hormone receptors?

- Methodological Answer: Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities to TRα and TRβ isoforms. Structural data from the Protein Data Bank (PDB) should be cross-validated with mutagenesis studies to confirm residue-specific interactions .

Tables of Key Findings

| Study Focus | Key Insight | Reference |

|---|---|---|

| Enzyme Specificity | D1 activity dominates in fed rats; D2 is critical during fasting. | |

| Assay Discrepancies | LC-MS/MS reduces cross-reactivity by 90% compared to RIA. | |

| Pharmacokinetic Modeling | PBPK models require adjustment for species-specific deiodinase expression. |

Guidelines for Rigorous Research Design

- Feasibility: Pilot studies should confirm assay sensitivity for low-abundance this compound in target tissues.

- Novelty: Prioritize questions on understudied pathways, such as its role in mitochondrial energy metabolism.

- Ethical Compliance: For human studies, document iodine supplementation and thyroid function status in IRB protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。